N-[1-(4-Methoxyphenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
Description
N-[1-(4-Methoxyphenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-5-14-27-15(2)6-11-19(23(27)29)22-25-21(31-26-22)13-12-20(28)24-16(3)17-7-9-18(30-4)10-8-17/h6-11,16H,5,12-14H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJCYQVFBVWGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C(C1=O)C2=NOC(=N2)CCC(=O)NC(C)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxyphenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 4-methoxyphenyl ethylamine and the 6-methyl-2-oxo-1-propyl-1,2-dihydropyridine. These intermediates are then coupled through a series of reactions, including condensation and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxyphenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.
Scientific Research Applications
N-[1-(4-Methoxyphenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(4-Methoxyphenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
- 4-Methyl-N-(1-phenyl-ethyl)-benzamide
Uniqueness
This compound is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
